1,3,7-trimethyl-5H-purin-7-ium-2,6-dione
Description
Properties
Molecular Formula |
C8H11N4O2+ |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1 |
InChI Key |
GOJJWZXPKDRTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Context
1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione belongs to the purine family, characterized by a bicyclic aromatic ring system with two conjugated carbonyl groups and three methyl substituents. Its molecular formula is $$ \text{C}8\text{H}{11}\text{N}4\text{O}2^+ $$, with a molecular weight of 195.20 g/mol. The compound’s iodide salt form, caffeinium triiodide, exhibits distinct crystallographic properties, including an orange crystalline structure when synthesized in ethanol. The systematic name reflects methylation at positions 1, 3, and 7, with a cationic charge localized on the seven-membered ring nitrogen.
Classical Synthesis from Caffeinium Triiodide Hydrate
Reaction Protocol
The most direct method involves reacting caffeinium triiodide hydrate with caffeine in an ethanol solution. This process yields orange crystals of 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione iodide, as described in EvitaChem’s synthesis protocol. Key steps include:
- Dissolution : Caffeinium triiodide hydrate and caffeine are dissolved in ethanol under reflux.
- Crystallization : Slow cooling induces crystallization, with iodine participating in redox reactions to stabilize the cationic purine structure.
- Isolation : The product is filtered and washed with cold ethanol to remove residual reactants.
Table 1: Reaction Parameters for Classical Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (~78°C) | |
| Key Reactants | Caffeinium triiodide hydrate, caffeine | |
| Yield | Not explicitly reported |
Mechanistic Insights
The reaction proceeds via iodide displacement , where the triiodide anion stabilizes the purinium cation. X-ray diffraction analysis confirms the planar geometry of the purine core, with bond lengths of 1.36 Å for C=O groups and 1.45 Å for C-N bonds. The methyl groups at positions 1, 3, and 7 contribute to steric hindrance, influencing crystallization kinetics.
Catalytic Methylation Using Phase Transfer Catalysts
Dimethyl Carbonate as a Methylating Agent
A patent by CN104892611A outlines a novel approach using dimethyl carbonate (DMC) and phase transfer catalysts (PTCs) to methylate theophylline or its sodium salt. This method addresses limitations of traditional methylating agents (e.g., methyl iodide), such as toxicity and byproduct formation.
Reaction Steps:
- Methylation : Theophylline reacts with DMC in the presence of a PTC (e.g., tetrabutylammonium bromide).
- Quenching : The mixture is neutralized with acetic acid, and the product is extracted using methylene chloride.
- Crystallization : Methanol is added to precipitate pure 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione.
Table 2: Optimization of Catalytic Methylation
Multistep Synthesis via Bromide Intermediates
Patent-Based Approach (WO2015107533A1)
A patent detailing the synthesis of structurally analogous purine diones employs 8-bromo-7-(but-2-yn-1-yl) intermediates reacted with (3R)-piperidin-3-amine dihydrochloride. Although designed for a different target, this method offers insights into purine functionalization strategies applicable to 1,3,7-trimethyl derivatives.
Key Modifications:
- Bromide Activation : Potassium iodide facilitates nucleophilic substitution at position 8.
- Solvent Selection : N-butyl acetate enhances solubility of hydrophobic intermediates.
Table 3: Critical Parameters for Bromide-Mediated Synthesis
Comparative Analysis of Preparation Methods
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical (Ethanol) | N/A | High | Moderate | Moderate (iodide waste) |
| Catalytic Methylation | 85–90 | ≥98 | High | Low |
| Bromide Intermediate | 75–80 | 95 | Low | High (halogenated solvents) |
Industrial Applicability
The catalytic methylation method emerges as the most viable for large-scale production due to its high yield, low solvent toxicity, and compatibility with continuous flow reactors. In contrast, the classical method’s reliance on iodine limits its use in regulated industries.
Chemical Reactions Analysis
Types of Reactions
Caffeine undergoes several types of chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various products, including theobromine and theophylline.
Reduction: Reduction reactions of caffeine are less common but can occur under specific conditions.
Substitution: Caffeine can undergo substitution reactions, particularly at its nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides can facilitate substitution reactions
Major Products
Oxidation: Theobromine, theophylline
Reduction: Various methylxanthine derivatives
Substitution: Alkylated caffeine derivatives
Scientific Research Applications
Caffeine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Used in the treatment of apnea in premature infants, as a pain reliever in combination with other medications, and for its potential neuroprotective effects.
Industry: Incorporated into beverages, dietary supplements, and cosmetics for its stimulating properties .
Mechanism of Action
Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in heightened alertness and reduced fatigue .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylxanthines share a xanthine core (3,7-dihydro-purine-2,6-dione) but differ in substituents, leading to distinct pharmacological and physicochemical properties. Below is a detailed comparison:
Structural and Molecular Differences
Pharmacological and Physicochemical Properties
*Etophylline’s hydroxyethyl group enhances hydrophilicity compared to theophylline.
Key Research Findings
- Caffeine vs. Theophylline : Caffeine’s additional methyl group increases lipophilicity, enabling better blood-brain barrier penetration and stronger CNS effects . Theophylline’s reduced methylation enhances bronchodilation but raises toxicity risks at high doses.
- Etophylline : The hydroxyethyl group at position 7 may improve aqueous solubility, making it a candidate for controlled-release formulations .
Biological Activity
1,3,7-Trimethyl-5H-purin-7-ium-2,6-dione, commonly known as caffeine, is a well-studied compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Caffeine is a methylxanthine derivative characterized by its purine structure. Its molecular formula is , and it has a molecular weight of approximately 194.19 g/mol. The compound features three methyl groups attached to the nitrogen atoms in the purine ring, contributing to its unique pharmacological profile.
Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. By blocking these receptors, caffeine increases neurotransmitter release, leading to enhanced neuronal excitability and improved cognitive function. The following table summarizes the receptor interactions of caffeine:
| Receptor Type | Affinity (Ki) | Effect |
|---|---|---|
| A1 | ~0.5 mM | Decreased neuronal excitability |
| A2A | ~0.1 mM | Increased dopamine release |
This antagonistic action results in various physiological effects such as increased alertness, reduced fatigue, and improved mood.
Biological Activities
Caffeine exhibits a range of biological activities that have been explored in various studies:
1. Central Nervous System Stimulation:
- Caffeine consumption has been linked to improved cognitive performance and reduced perception of effort during physical activity.
- Studies indicate that caffeine enhances memory consolidation and attention span in both healthy individuals and those with cognitive impairments.
2. Cardiovascular Effects:
- Caffeine can induce mild increases in heart rate and blood pressure due to its stimulatory effects on the central nervous system.
- Research shows that moderate caffeine intake is associated with a lower risk of cardiovascular diseases.
3. Metabolic Effects:
- Caffeine stimulates thermogenesis and fat oxidation, making it a popular ingredient in weight loss supplements.
- It has been shown to enhance exercise performance by increasing endurance and reducing perceived exertion.
Case Studies
Several case studies highlight the therapeutic potential of caffeine:
Case Study 1: Parkinson's Disease
- A clinical trial involving patients with Parkinson's disease demonstrated that caffeine consumption was associated with a slower progression of motor symptoms. The study suggested that caffeine's action on adenosine receptors may modulate dopaminergic signaling pathways.
Case Study 2: Cognitive Decline
- A longitudinal study found that regular caffeine consumption was linked to a reduced risk of developing Alzheimer's disease. Participants who consumed moderate amounts of caffeine exhibited better cognitive function over time compared to non-consumers.
Safety and Toxicology
While caffeine is generally considered safe for most individuals at moderate doses (up to 400 mg per day), excessive intake can lead to adverse effects such as insomnia, anxiety, gastrointestinal disturbances, and increased heart rate. The following table outlines common side effects associated with high caffeine consumption:
| Side Effect | Description |
|---|---|
| Insomnia | Difficulty falling or staying asleep |
| Anxiety | Increased feelings of nervousness or worry |
| Gastrointestinal Upset | Nausea or stomach discomfort |
| Tachycardia | Elevated heart rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
